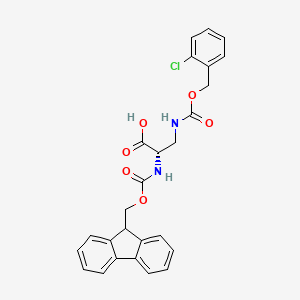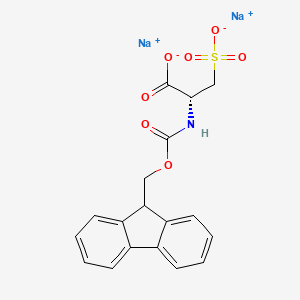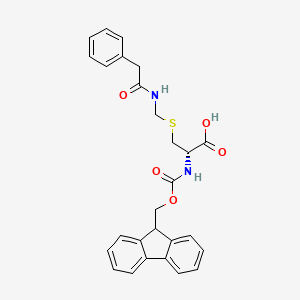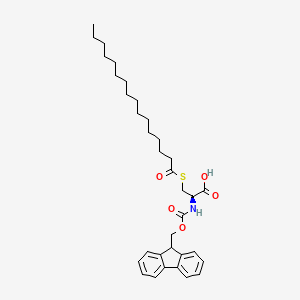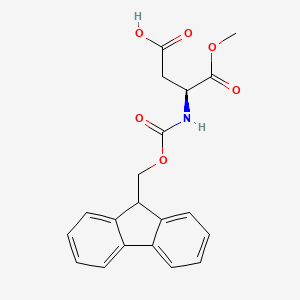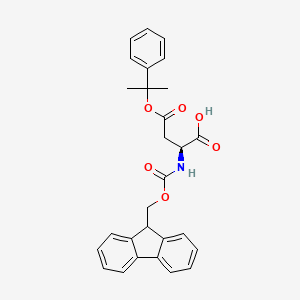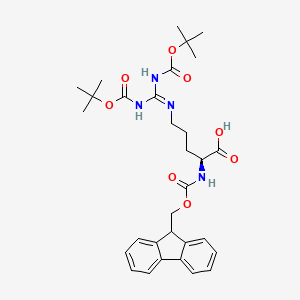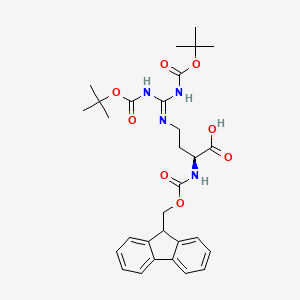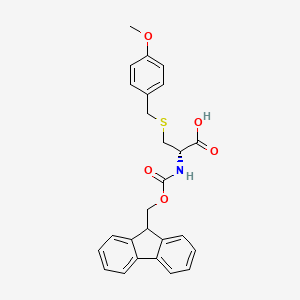
Fmoc-S-4-methoxybenzyl-D-cysteine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fmoc-S-4-methoxybenzyl-D-cysteine is an Fmoc protected cysteine derivative1. It is potentially useful for proteomics studies and solid phase peptide synthesis techniques1. Cysteine is a versatile amino acid involved with many biological processes, including the formation of disulfide bonds, a critical component of protein structure1.
Synthesis Analysis
The synthesis of Fmoc-S-4-methoxybenzyl-D-cysteine involves protecting group chemistry for the cysteine thiol group2. This has enabled a vast array of peptide and protein chemistry over the last several decades2. Increasingly sophisticated strategies for the protection, and subsequent deprotection, of cysteine have been developed, facilitating the synthesis of complex disulfide-rich peptides, semisynthesis of proteins, and peptide/protein labeling in vitro and in vivo2.
Molecular Structure Analysis
The molecular formula of Fmoc-S-4-methoxybenzyl-D-cysteine is C26H25NO5S1. It has a molecular weight of 463.61.
Chemical Reactions Analysis
The chemical reactions involving Fmoc-S-4-methoxybenzyl-D-cysteine are primarily related to its role as a cysteine derivative in peptide synthesis2. The compound is used in the formation of disulfide bonds, which are a critical component of protein structure1.
Physical And Chemical Properties Analysis
The physical and chemical properties of Fmoc-S-4-methoxybenzyl-D-cysteine are not explicitly mentioned in the search results. However, it is known that the compound has a molecular weight of 463.6 and a molecular formula of C26H25NO5S1.
Applications De Recherche Scientifique
Synthesis of Selenocysteine-Containing Peptides
One notable application involves the synthesis of selenocysteine-containing peptides, which are analogs of naturally occurring peptides but with selenocysteine replacing cysteine. This modification is used to study the function of selenoproteins and the role of selenium in biology. Fmoc-Se-p-methoxybenzylselenocysteine, a derivative, is synthesized for this purpose, enabling the solid-phase synthesis of peptides with an N-terminal unprotected selenocysteine. Such peptides are useful in studying the biological roles of selenocysteine in proteins (Gieselman, Xie, & van der Donk, 2001).
Solid Phase Synthesis of Peptide Amides
Another application is in the solid-phase synthesis of peptide amides, where a modified benzhydrylamine derivative is used as a handle reagent. This process allows for the creation of peptides with C-terminal amides, a common structural feature in bioactive peptides. The use of Fmoc-based solid-phase peptide synthesis with this derivative simplifies the synthesis process and enhances the efficiency of peptide amide production (Funakoshi et al., 1988).
Modification of Peptides for Structural Studies
Fmoc-S-4-methoxybenzyl-D-cysteine is also pivotal in the modification of peptides for structural and functional studies. For instance, it has been utilized in the synthesis of peptides with cysteine sulfinic acid, a posttranslational modification that affects protein function. This method enables the study of proteins and peptides that undergo oxidative modifications, contributing to our understanding of protein function under oxidative stress conditions (Urmey & Zondlo, 2020).
Reversible Protecting Groups for Peptide Synthesis
Additionally, the use of reversible protecting groups in peptide synthesis, facilitated by Fmoc derivatives, allows for the assembly of peptides with 'difficult sequences.' This technique is crucial for synthesizing peptides that are prone to aggregation or incorrect folding during synthesis, thereby increasing the yield and purity of the desired peptides (Johnson, Quibell, Owen, & Sheppard, 1993).
Safety And Hazards
The safety and hazards associated with Fmoc-S-4-methoxybenzyl-D-cysteine are not explicitly mentioned in the search results. However, it is generally recommended to ensure adequate ventilation, avoid contact with skin, eyes, or clothing, avoid ingestion and inhalation, and avoid dust formation when handling such compounds3.
Orientations Futures
The future directions of research involving Fmoc-S-4-methoxybenzyl-D-cysteine could include further exploration of its potential uses in proteomics studies and solid phase peptide synthesis techniques1. Additionally, more research could be conducted to better understand the compound’s physical and chemical properties, safety and hazards, and mechanism of action.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to the relevant scientific literature and resources.
Propriétés
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-[(4-methoxyphenyl)methylsulfanyl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H25NO5S/c1-31-18-12-10-17(11-13-18)15-33-16-24(25(28)29)27-26(30)32-14-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-13,23-24H,14-16H2,1H3,(H,27,30)(H,28,29)/t24-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZGYHFOLFRYPK-XMMPIXPASA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CSCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)CSC[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H25NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60654301 |
Source


|
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-S-[(4-methoxyphenyl)methyl]-D-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
463.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-((4-methoxybenzyl)thio)propanoic acid | |
CAS RN |
200354-43-4 |
Source


|
| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-S-[(4-methoxyphenyl)methyl]-D-cysteine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654301 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

